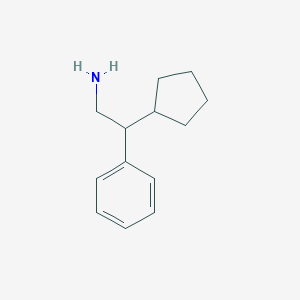

(2-Cyclopentyl-2-phenylethyl)amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyclopentyl-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-10-13(12-8-4-5-9-12)11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWNEYSOKMSPAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589439 | |

| Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175343-28-9 | |

| Record name | 2-Cyclopentyl-2-phenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular weight of 2-cyclopentyl-2-phenylethylamine free base

This guide provides an in-depth technical analysis of 2-cyclopentyl-2-phenylethylamine , a specialized beta-substituted phenethylamine scaffold used in medicinal chemistry (e.g., NK1 antagonists) and fragrance synthesis (structural analogs of Peonile®).

Molecular Weight, Structural Analysis, and Synthesis Protocols

Physicochemical Core

The determination of the molecular weight for 2-cyclopentyl-2-phenylethylamine is derived from standard atomic weights (

Molecular Weight Calculation

The free base form consists of a phenethylamine backbone with a cyclopentyl substitution at the

| Element | Count | Atomic Mass ( g/mol ) | Subtotal ( g/mol ) |

| Carbon (C) | 13 | 12.011 | 156.143 |

| Hydrogen (H) | 19 | 1.008 | 19.152 |

| Nitrogen (N) | 1 | 14.007 | 14.007 |

| Total MW | -- | -- | 189.30 g/mol |

-

Exact Mass (Monoisotopic): 189.1517 Da[1]

-

Molecular Formula:

[1] -

IUPAC Name: 2-cyclopentyl-2-phenylethanamine (or

-cyclopentyl- -

CAS Registry: 175343-28-9 (Note: Databases often conflate isomers; verify structure via NMR).

Structural Topology

Unlike standard phenethylamines (e.g., amphetamine), this molecule possesses a bulky lipophilic domain at the

-

-Carbon (

-

-Carbon (

Synthesis & Production Protocol

The most robust route for synthesizing the free base is the Nitrile Reduction Pathway . This method is self-validating because the intermediate nitrile characteristic peak (

Pathway Visualization

The following diagram outlines the logical flow from precursors to the final free base.

Detailed Methodology (Step-by-Step)

Phase 1: Alkylation (Formation of the Carbon Skeleton)

Objective: Attach the cyclopentyl ring to the benzylic position of phenylacetonitrile.

-

Setup: Charge a flame-dried 3-neck flask with Sodium Hydride (NaH, 1.1 eq) in anhydrous THF under Argon.

-

Addition: Cool to

. Add Phenylacetonitrile (1.0 eq) dropwise. Evolution of -

Reaction: Add Cyclopentyl bromide (1.1 eq). Allow to warm to room temperature and reflux for 4–6 hours.

-

Validation: Monitor via TLC (Hexane/EtOAc). The disappearance of the starting nitrile (

) and appearance of the heavier product ( -

Workup: Quench with saturated

, extract with ether, and concentrate to yield 2-cyclopentyl-2-phenylacetonitrile.

Phase 2: Reduction (Formation of the Amine)

Objective: Convert the nitrile (

-

Reagent Prep: Suspend Lithium Aluminum Hydride (LiAlH

) (2.0 eq) in dry THF at -

Addition: Dissolve the intermediate nitrile in THF and add dropwise to the LAH suspension. Caution: Exothermic.

-

Reflux: Heat to reflux for 12 hours to ensure complete reduction of the triple bond.

-

Quench (Fieser Method): Cool to

. Add water ( -

Isolation: Filter the granular aluminum salts. Evaporate the filtrate to obtain the 2-cyclopentyl-2-phenylethylamine free base as a pale yellow oil.

Analytical Characterization

To ensure the integrity of the molecule, compare experimental data against these predicted parameters.

Nuclear Magnetic Resonance ( -NMR)

-

Aromatic Region (7.1–7.4 ppm): Multiplet (5H) corresponding to the phenyl ring.

-

Benzylic Methine (2.6–2.8 ppm): A distinct multiplet (

) representing the chiral -

Methylene (

-CH -

Cyclopentyl Ring (1.1–1.9 ppm): Complex multiplets (

) representing the aliphatic ring.

Mass Spectrometry

-

Technique: ESI-MS (Positive Mode).

-

Expected Ion:

. -

Fragmentation: Look for a tropylium ion peak (

) characteristic of the benzyl fragment.

Applications & Context

This molecule serves as a critical intermediate in two primary fields:

-

Medicinal Chemistry: It acts as a lipophilic scaffold for NK1 receptor antagonists (substance P inhibitors) and specific monoamine transporter modulators. The cyclopentyl group provides steric bulk that increases selectivity compared to the unsubstituted phenethylamine.

-

Fragrance Industry: Structural analogs (nitriles and amines) of this scaffold are related to Peonile® (2-cyclohexylidene-2-phenylacetonitrile), used for their stability and floral/geranium odor profiles.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for C13H19N. Retrieved from [Link]

-

American Chemical Society (2023). Molecule of the Week: 2-Phenylethylamine. Retrieved from [Link]

Sources

Steric Modulation of Phenethylamine Derivatives: The N-Cyclopentyl Motif

The following technical guide details the steric and pharmacological impact of the cyclopentyl group within phenethylamine (PEA) derivatives.

Executive Summary

The phenethylamine (PEA) scaffold serves as the backbone for a vast class of monoaminergic modulators, including neurotransmitters, psychostimulants, and hallucinogens. Modification of the amine nitrogen is a critical determinant of pharmacodynamic profile. While

This guide focuses on the

Distinction Note: This guide distinguishes between

Molecular Architecture & Steric Parameters[3][4][5][6]

The cyclopentyl group is not merely a "larger methyl"; it introduces specific conformational constraints and lipophilic volume that dictate receptor ligand fit.

Steric Parameters

| Substituent | Approx. Cone Angle (°) | Lipophilicity ( | Conformational Geometry |

| Methyl ( | 145° | 0.56 | Tetrahedral, freely rotating |

| Ethyl ( | 175° | 1.02 | Flexible chain |

| Cyclopentyl ( | ~200°+ | 2.14 | Envelope/Twist (Puckered) |

| Benzyl ( | ~215° | 2.01 | Planar aromatic ring |

The "Envelope" Clash

Unlike the benzene ring of an

Pharmacodynamic Implications[7][8]

Monoamine Transporters (DAT/NET/SERT)

The primary amine (Amphetamine) and secondary methyl-amine (Methamphetamine) are substrates for DAT/NET, meaning they are translocated into the neuron to trigger reverse transport (efflux).

-

The Steric Cliff: As the

-substituent grows (Methyl -

N-Cyclopentyl Effect: The cyclopentyl group exceeds the steric limit for translocation. It is too bulky to allow the "occlusion" conformational change required for transport. Consequently,

-cyclopentyl phenethylamines typically lose releasing agent capabilities. -

Inhibitor Potential: Instead of release, these compounds may act as weak reuptake inhibitors (blockers) if they can bind to the S1 site without being transported, or they may become inactive if the bulk prevents S1 entry entirely.

Serotonin 5-HT2A Receptor

In the context of psychedelics (e.g., 2C-x series),

-

Lack of Aromaticity: The

-cyclopentyl group provides lipophilic bulk similar to benzyl but lacks the aromatic system required for -

Result:

-cyclopentyl derivatives of 2C-x compounds generally show significantly reduced affinity compared to their

Comparative Case: Cyclopentamine

-

Structure: 1-cyclopentyl-

-methylpropan-2-amine. -

Mechanism: Here, the cyclopentyl ring replaces the phenyl ring. Because the cyclopentyl ring is roughly the same size as a phenyl ring (bioisostere), the molecule retains the ability to fit into the DAT/NET substrate site.

-

Outcome: Cyclopentamine remains a potent norepinephrine releasing agent (decongestant), proving that the scaffold can tolerate a cyclopentyl group, even if the nitrogen cannot.

Visualized SAR Logic (Graphviz)

The following diagram illustrates the "Steric Cliff" and the bifurcation of activity based on substitution site.

Caption: SAR decision tree showing the divergence in activity. N-Cyclopentyl substitution generally leads to loss of efficacy at both MATs (due to bulk) and 5-HT2A (due to lack of aromaticity) compared to Methyl and Benzyl analogs respectively.

Experimental Protocols

Synthesis: Reductive Amination

To synthesize an

Reaction Scheme: Phenylacetone + Cyclopentylamine --(NaBH4 / MeOH)--> N-Cyclopentylamphetamine

Protocol Steps:

-

Imine Formation:

-

Dissolve Phenylacetone (1.0 eq) and Cyclopentylamine (1.2 eq) in anhydrous Methanol (10 mL/g).

-

Add a dehydrating agent (e.g., anhydrous

or molecular sieves) to push equilibrium. -

Stir at Room Temperature (RT) for 2–4 hours under inert atmosphere (

). -

Checkpoint: Monitor via TLC (disappearance of ketone).

-

-

Reduction:

-

Cool the solution to 0°C.

-

Add Sodium Borohydride (

, 1.5 eq) portion-wise over 30 minutes. Caution: Exothermic gas evolution. -

Allow to warm to RT and stir overnight (12h).

-

-

Workup:

-

Quench with

followed by acidification with dilute -

Wash the aqueous layer with Dichloromethane (DCM) to remove non-basic impurities.

-

Basify aqueous layer with

(pH > 12). -

Extract freebase amine into DCM (3x).

-

Dry over

, filter, and concentrate in vacuo.

-

-

Purification:

-

Convert to Hydrochloride salt using ethereal

for crystallization. Recrystallize from IPA/Et2O.

-

Binding Affinity Assay (Radioligand Displacement)

To quantify the steric penalty, determine the

Materials:

-

Source: HEK293 cells stably expressing human 5-HT2A.

-

Radioligand:

-Ketanserin (Antagonist) or -

Test Compound:

-cyclopentyl derivative (10 concentrations,

Workflow:

-

Membrane Prep: Homogenize cells in Tris-HCl buffer; centrifuge to isolate membrane fraction.

-

Incubation: Mix membranes (20 µg protein) + Radioligand (0.5 nM) + Test Compound. Incubate 60 min at 25°C.

-

Termination: Rapid filtration through GF/B filters using a cell harvester.

-

Counting: Liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model (GraphPad Prism) to derive

and calculate

Synthesis Workflow Visualization

Caption: Step-by-step reductive amination pathway for installing the N-cyclopentyl group.

References

-

Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.

-

Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology.

-

Glennon, R. A., et al. (1994). Influence of amine substituents on 5-HT2A versus 5-HT2C binding affinity. Journal of Medicinal Chemistry.

-

PubChem. (2025). Cyclopentamine Compound Summary. National Library of Medicine.

-

Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

Sources

novel beta-substituted phenethylamine analogs literature

This guide provides a comprehensive technical overview of novel beta-substituted phenethylamine analogs for researchers, scientists, and drug development professionals. We will delve into the synthesis, pharmacology, and structure-activity relationships of this important class of compounds, moving beyond simple procedural lists to explain the causal reasoning behind experimental design and protocol choices. Our focus is on providing a self-validating framework grounded in authoritative scientific literature.

Introduction: The Significance of the Beta-Position

The phenethylamine scaffold is a cornerstone of neuropharmacology, forming the basis for endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances.[1] While substitutions on the aromatic ring and the amine terminus have been extensively explored, modifications at the beta (β) carbon of the ethylamine side chain offer a nuanced and powerful method for modulating pharmacological activity.

Substitution at the β-position directly influences a molecule's interaction with key biological targets by introducing steric bulk, altering electronic properties, and creating new hydrogen-bonding opportunities. This can profoundly affect a compound's affinity and efficacy at monoamine transporters and G-protein coupled receptors (GPCRs), including trace amine-associated receptors (TAARs), adrenergic, and serotonergic receptors.[2][[“]] For instance, the addition of a β-hydroxyl group is a key structural feature of norepinephrine and is critical for its activity at adrenergic receptors.[[“]] Similarly, a β-methoxy group has been shown to produce psychotomimetic agents, highlighting the dramatic functional changes that can arise from this single modification.[4][5]

This guide will explore these subtleties, providing the foundational knowledge required to design, synthesize, and characterize novel β-substituted phenethylamine analogs for therapeutic development.

Section 1: Core Synthetic Strategies

The synthesis of β-substituted phenethylamines relies on established organic chemistry principles. The choice of a specific route is often dictated by the desired β-substituent and the availability of starting materials. Here, we detail two robust and widely applicable methodologies.

Synthesis of β-Hydroxyphenethylamines via Reduction of α-Aminoketones

The introduction of a β-hydroxyl group is a common objective, creating analogs of endogenous catecholamines. A reliable method involves the reduction of an intermediate α-aminoketone, which can be synthesized from a substituted benzoyl cyanide.

Experimental Protocol: Synthesis of a Generic β-Hydroxyphenethylamine

-

Step 1: Synthesis of the α-Aminoketone (Not Detailed). Start with the appropriate substituted benzoyl cyanide. This undergoes a series of reactions, often involving protection/deprotection steps and nucleophilic addition of an amine, to yield the corresponding α-amino-ketone hydrochloride. The causality here is to build the carbon-nitrogen bond adjacent to the future hydroxyl-bearing carbon.

-

Step 2: Reduction of the Ketone.

-

Dissolve the α-amino-ketone hydrochloride (1.0 eq) in methanol. The choice of a protic solvent like methanol is crucial for solubilizing the salt and facilitating the reduction.

-

Cool the solution to 0°C in an ice bath. This is a standard precaution to control the exothermic reaction with the reducing agent.

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. NaBH₄ is a mild and selective reducing agent, ideal for converting the ketone to a secondary alcohol without affecting the aromatic ring. Adding it slowly prevents a runaway reaction.

-

Stir the reaction mixture at room temperature for 4 hours to ensure complete reduction.

-

-

Step 3: Work-up and Purification.

-

Quench the reaction by the slow addition of 1M hydrochloric acid (HCl) until the pH is acidic. This neutralizes the excess borohydride and the borate esters formed.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Wash the aqueous residue with dichloromethane (DCM) to remove any non-polar impurities. The protonated product remains in the aqueous layer.

-

Basify the aqueous layer with 2M sodium hydroxide (NaOH) to a pH > 12. This deprotonates the amine, making the product soluble in organic solvents.

-

Extract the product into DCM (3 x 50 mL). Multiple extractions ensure efficient recovery.

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude β-hydroxyphenethylamine.

-

Purify the product via column chromatography on silica gel.

-

Synthesis of β-Methylphenethylamines via Reduction of Nitrostyrenes

Introducing an alkyl group like methyl at the β-position can enhance metabolic stability and alter receptor interaction. A highly effective method for this is the reduction of a substituted β-methyl-β-nitrostyrene.

Experimental Protocol: Synthesis of a Generic β-Methylphenethylamine

-

Step 1: Synthesis of the Nitrostyrene (Not Detailed). A substituted benzaldehyde is condensed with nitroethane in the presence of a base (e.g., ammonium acetate) to yield the corresponding β-methyl-β-nitrostyrene. This Henry reaction is a classic C-C bond-forming reaction essential for creating the required backbone.

-

Step 2: Reduction of the Nitroalkene.

-

In a flask under an inert atmosphere (e.g., argon), add lithium aluminum hydride (LiAlH₄) (3.0 eq) to anhydrous tetrahydrofuran (THF). LiAlH₄ is a powerful reducing agent capable of reducing both the nitro group and the alkene double bond simultaneously. Anhydrous conditions are critical as LiAlH₄ reacts violently with water.

-

Cool the suspension to 0°C.

-

Add a solution of the β-methyl-β-nitrostyrene (1.0 eq) in anhydrous THF dropwise. The dropwise addition is necessary to control the highly exothermic reaction.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours to drive the reaction to completion.

-

-

Step 3: Work-up and Purification (Fieser method).

-

Cool the reaction mixture to 0°C.

-

Sequentially and slowly add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This specific quenching procedure is a well-established safety protocol that precipitates the aluminum salts as a granular solid, making them easy to filter.

-

Stir the resulting mixture vigorously for 30 minutes.

-

Filter the granular precipitate through a pad of Celite and wash the filter cake with THF.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Dissolve the residue in 1M HCl and wash with ether to remove any non-basic impurities.

-

Basify the aqueous layer with solid NaOH and extract the product with ether.

-

Dry the combined ether extracts, filter, and concentrate to yield the β-methylphenethylamine. Further purification can be achieved by distillation or salt formation.

-

Workflow Visualization

Caption: General synthetic workflows for β-hydroxy and β-alkyl phenethylamine analogs.

Section 2: Pharmacological Characterization & Core Assays

The biological activity of novel analogs must be determined through a systematic screening process. The primary targets for phenethylamines are the monoamine transporters (DAT, NET, SERT) and various GPCRs.

Monoamine Transporter Uptake Assays

These assays quantify a compound's ability to inhibit the reuptake of neurotransmitters from the synaptic cleft, a key mechanism for many stimulants and antidepressants.[6]

Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

This protocol uses human embryonic kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT).

-

Cell Culture: Culture hDAT-HEK293 cells in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.

-

Assay Preparation:

-

Plate the cells in a 96-well plate at a density of 40,000 cells/well and allow them to adhere overnight.

-

Prepare a stock solution of the test compound in DMSO and create a serial dilution in Krebs-Ringer-HEPES (KRH) buffer. The final DMSO concentration in the assay should be <0.1% to avoid cell toxicity.

-

-

Uptake Assay:

-

Wash the cells twice with warm KRH buffer.

-

Add 50 µL of the test compound dilution (or vehicle for control) to each well. Add a high concentration of a known inhibitor (e.g., GBR-12909) for non-specific uptake wells.

-

Pre-incubate for 10 minutes at 37°C. This allows the compound to bind to the transporter.

-

Add 50 µL of KRH buffer containing [³H]-Dopamine to a final concentration of 10 nM.

-

Incubate for exactly 10 minutes at 37°C. This time is optimized to be within the linear range of uptake.

-

-

Termination and Lysis:

-

Rapidly terminate the uptake by washing the cells three times with ice-cold KRH buffer. The cold temperature immediately stops all transporter activity.

-

Lyse the cells by adding 100 µL of 1% sodium dodecyl sulfate (SDS).

-

-

Quantification:

-

Transfer the lysate to a scintillation vial with 4 mL of scintillation cocktail.

-

Quantify the amount of [³H]-Dopamine taken up by the cells using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific uptake: (Total uptake) - (Non-specific uptake).

-

Plot the percentage of inhibition versus the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration that inhibits 50% of specific uptake) using a non-linear regression curve fit (log(inhibitor) vs. response).

-

GPCR Functional Assays: TAAR1 Activation

Trace Amine-Associated Receptor 1 (TAAR1) is a key GPCR that modulates monoaminergic systems.[1] Its activation typically leads to Gαs protein coupling and an increase in intracellular cyclic AMP (cAMP).

Experimental Protocol: TAAR1 cAMP Accumulation Assay

This protocol uses CHO-K1 or HEK293 cells stably expressing human TAAR1 (hTAAR1).

-

Cell Culture and Plating: Culture and plate hTAAR1-expressing cells as described in the DAT assay.

-

Assay Procedure:

-

Wash the cells with assay buffer (e.g., HBSS with 5 mM HEPES and 0.5 mM IBMX). IBMX is a phosphodiesterase inhibitor, essential for preventing the degradation of cAMP and thus amplifying the signal.

-

Add serial dilutions of the test compound (agonist) to the wells.

-

Incubate for 30 minutes at 37°C to stimulate the receptor.

-

-

Lysis and Detection:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit, such as a LANCE Ultra cAMP kit (PerkinElmer) or a similar HTRF (Homogeneous Time-Resolved Fluorescence) assay. These kits are highly sensitive and have a high signal-to-noise ratio.

-

-

Data Analysis:

-

Convert the raw fluorescence/luminescence signal to cAMP concentration using a standard curve.

-

Plot the cAMP concentration versus the log concentration of the test compound.

-

Determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect) values using a non-linear regression curve fit (log(agonist) vs. response).

-

Section 3: Structure-Activity Relationship (SAR) Analysis

The systematic modification of the phenethylamine scaffold reveals key insights into the structural requirements for biological activity.

The Influence of β-Substituents

-

β-Hydroxyl Group: The presence of a β-hydroxyl group, particularly in the (R)-enantiomer, is often crucial for activity at adrenergic receptors, mimicking the structure of norepinephrine.[[“]] This group can act as a hydrogen bond donor, stabilizing the ligand-receptor complex.

-

β-Methoxy Group: Replacing the hydroxyl with a methoxy group blocks this hydrogen bond donation and adds lipophilicity. This change can drastically alter pharmacology, reducing adrenergic activity while potentially increasing activity at other sites, leading to psychotomimetic effects in some ring-substituted analogs.[4][5]

-

β-Methyl Group: The addition of a small alkyl group like methyl is generally well-tolerated at TAAR1.[2] It can increase metabolic stability by sterically hindering monoamine oxidase (MAO) and may enhance dopaminergic activity.

-

β-Keto Group (Cathinones): While not a simple substitution, the oxidation of the β-hydroxyl to a ketone forms the cathinone class. This modification significantly impacts transporter interactions, often leading to potent dopamine and norepinephrine releasing agents.

Synergistic Effects with Other Substitutions

The effect of a β-substituent is not independent; it acts in concert with substitutions on the aromatic ring and the amine.

-

Aromatic Ring: Ring substitutions determine the molecule's interaction with specific sub-pockets in the receptor binding site. For example, at the dopamine transporter, substitutions on the phenyl ring can greatly influence inhibitory activity.[6]

-

Amine Group: N-alkylation can also modulate activity. N-methylation is often tolerated, but larger N-alkyl groups can decrease potency at TAAR1 and shift activity towards adrenergic receptors.[2][[“]]

Quantitative SAR Data for DAT Inhibition

| Compound Class | β-Substituent | Aromatic Substituent(s) | Amine Substituent | DAT Inhibition IC₅₀ (µM) | Citation |

| Arylalkylamine | -H | 4-Methyl | -H | 0.1 - 1.0 | [6] |

| Arylalkylamine | -H | 2,5-Dimethoxy | -H | > 10 | [6] |

| Arylalkylamine | -H | Phenyl | Methyl | 0.01 - 0.1 | [6] |

| Amino-ketone | =O | Phenyl | Methyl | 0.1 - 1.0 | [6] |

| Amino-ketone | =O | 4-Chlorophenyl | Pyrrolidine | 0.01 - 0.1 | [6] |

Note: Data is presented in ranges as reported in the source literature. Exact values vary for specific isomers and compounds within the class.

Section 4: Downstream Signaling Mechanisms

Understanding the intracellular signaling cascades triggered by these analogs is crucial for predicting their physiological effects.

TAAR1 Signaling Cascade

TAAR1 is a versatile GPCR that primarily couples to Gαs, but can also interact with other G-proteins.

-

Canonical Gαs Pathway: Upon agonist binding, TAAR1 activates Gαs, which in turn stimulates adenylyl cyclase (AC). AC converts ATP to cAMP. cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous downstream targets, including transcription factors and ion channels, ultimately modulating neuronal excitability and neurotransmitter release.

Caption: Canonical Gαs-cAMP signaling pathway activated by TAAR1 agonists.

5-HT₂ₐ Receptor Signaling

Many substituted phenethylamines are potent agonists at the serotonin 2A receptor (5-HT₂ₐR), which is primarily linked to hallucinogenic effects.[7][8]

-

Canonical Gαq Pathway: Agonist binding to the 5-HT₂ₐR activates the Gαq protein. Gαq then stimulates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum to trigger the release of intracellular calcium (Ca²⁺), while DAG activates Protein Kinase C (PKC). This cascade leads to a wide range of cellular responses.

Section 5: Therapeutic Potential and Future Directions

The nuanced pharmacology of β-substituted phenethylamines makes them attractive candidates for various therapeutic areas.

-

CNS Disorders: By carefully tuning activity at DAT, NET, and TAAR1, it may be possible to develop novel treatments for ADHD, depression, and narcolepsy with improved side-effect profiles compared to traditional amphetamines.[6][9]

-

Drug Addiction: Compounds that act as partial agonists or biased ligands at these targets could serve as replacement therapies for stimulant abuse.[10]

-

Beyond the CNS: Research has also explored the potential of phenethylamine derivatives as antimicrobial and anticancer agents, demonstrating that the scaffold is versatile and not limited to neurological targets.[11] Recently, substituted phenethylamines have been investigated for treating inflammatory and neurological disorders via 5-HT2A receptor modulation at sub-hallucinogenic doses.[12]

The future of this field lies in biased agonism—designing ligands that preferentially activate specific downstream pathways (e.g., G-protein vs. β-arrestin pathways) at a given receptor. This approach could separate desired therapeutic effects from unwanted side effects, representing the next frontier in rational drug design for this compound class.

References

-

Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 31(1), 81-90.

-

Yousuf, A., et al. (2011). Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1. Bioorganic & Medicinal Chemistry Letters, 21(24), 7433-7438.

-

Stohs, S. J. (n.d.). Structure-activity relationships of phenethylamines at alpha and beta adrenergic receptors: Key determinants and selectivity. Consensus, Accessed February 20, 2026.

-

Standridge, R. T., et al. (1976). Ring-substituted β-methoxyphenethylamines: a new class of psychotomimetic agents active in man. Journal of Pharmacy and Pharmacology, 28(11), 898.

-

Goksen, S., et al. (2022). Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties. Bioorganic Chemistry, 129, 106185.

-

Kim, M., et al. (2023). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 31(1), 81-90.

-

Kim, M., et al. (2023). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 200-209.

-

Standridge, R. T., et al. (1976). Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man. Journal of Medicinal Chemistry, 19(11), 1400-1404.

-

Kim, M., et al. (2023). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 31(2), 200-209.

-

Kim, M., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship. Biomolecules & Therapeutics, 30(5), 459-468.

-

Wikipedia contributors. (2024, February 13). Phenethylamine. In Wikipedia, The Free Encyclopedia.

-

Halpert, M. (2022). Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders. ACS Medicinal Chemistry Letters, 14(1), 1-2.

Sources

- 1. Phenethylamine - Wikipedia [en.wikipedia.org]

- 2. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. consensus.app [consensus.app]

- 4. academic.oup.com [academic.oup.com]

- 5. Ring-substituted beta-methoxyphenethylamines: a new class of psychotomimetic agents active in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 7. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 11. Substituted phenethylamine-based β-lactam derivatives: Antimicrobial, anticancer, and β-lactamase inhibitory properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Subhallucinogenic Concentrations of Substituted Phenethylamines as a Novel Therapeutic Approach for Inflammatory and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 2-Cyclopentyl-2-phenylethylamine HCl

This technical guide details the solubility profile and determination protocols for 2-cyclopentyl-2-phenylethylamine hydrochloride , a specialized phenethylamine derivative.

Executive Summary

2-Cyclopentyl-2-phenylethylamine HCl (CAS 175343-28-9 for free base) is a lipophilic analog of phenethylamine. Unlike its parent compound, which exhibits high water solubility (>500 mg/mL), the introduction of a cyclopentyl group at the

This guide addresses the specific solubility challenges posed by this structural modification. While exact literature values for this specific analog are sparse, structural QSAR analysis predicts a water solubility range of 10–50 mg/mL at neutral pH, significantly lower than simple phenethylamines. This guide provides the definitive experimental protocols required to validate this value for formulation and pharmacokinetic studies.

Physicochemical Characterization

Understanding the structural drivers of solubility is prerequisite to experimental design.

| Property | Value / Description | Impact on Solubility |

| Chemical Structure | High Lipophilicity: The cyclopentyl ring adds ~5 carbons of hydrophobic bulk, reducing water interaction compared to PEA. | |

| Molecular Weight | ~225.76 g/mol (HCl salt) | Moderate MW favors dissolution, but steric bulk hinders solvation. |

| Predicted LogP | ~3.2 - 3.8 (Free Base) | High LogP indicates poor intrinsic aqueous solubility; salt formation is critical for bioavailability. |

| pKa (Predicted) | ~9.5 – 9.8 (Amine) | Basic. Solubility is highly pH-dependent. High solubility at pH < 7.5; precipitates at pH > 8.0. |

| Melting Point | High (>200°C predicted for HCl salt) | High lattice energy requires significant solvation energy to overcome, limiting saturation concentration. |

Structural Logic: The "Grease" Factor

The cyclopentyl group acts as a "grease ball" (lipophilic domain) attached to the ethylamine backbone. While the hydrochloride salt form provides a charged, hydrophilic head group (

-

Result: The compound behaves as an amphiphile. At high concentrations, it may exhibit self-association or micelle-like behavior before precipitating.

Experimental Protocols for Solubility Determination

Protocol A: Equilibrium Solubility (Shake-Flask)

Objective: Determine the thermodynamic solubility saturation point.

Reagents:

-

Deionized Water (pH 7.0)

-

Phosphate Buffer (pH 7.4)

-

0.1N HCl (Simulated Gastric Fluid)

Workflow:

-

Preparation: Add excess solid 2-cyclopentyl-2-phenylethylamine HCl to 5 mL of solvent in a glass vial. (Start with ~50 mg).[1]

-

Equilibration: Agitate at 25°C for 24 hours. (Use a rotary shaker, not a stir bar, to avoid grinding the crystal lattice).

-

Phase Separation: Filter supernatant through a 0.45 µm PVDF filter (low protein binding).

-

Analysis: Dilute filtrate 1:100 with mobile phase and inject into HPLC.

Protocol B: pH-Solubility Profiling

Objective: Define the pH at which the salt disproportionates to the insoluble free base.

Since the pKa is ~9.5, the solubility (

-

pH 1.2 - 6.0: High solubility (Ionized form

dominates). -

pH > 8.0: Solubility drops exponentially as free base (

) forms.

Visualization of Methodologies

Diagram 1: Solubility Determination Workflow

This flowchart outlines the critical decision points in the solubility assay to ensure data integrity.

Caption: Standard Operating Procedure for Thermodynamic Solubility Determination via Shake-Flask Method.

Diagram 2: pH-Dependent Solubility Logic

This diagram illustrates the mechanism of precipitation for amine salts like 2-cyclopentyl-2-phenylethylamine HCl.

Caption: Mechanism of solubility loss for lipophilic amines as pH increases.

Analytical Method (HPLC-UV)

Do not rely on gravimetric analysis (weighing the residue) as it is prone to error from residual solvent or hydrates.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.

-

Note: High organic content (e.g., 50% B) may be needed to elute the lipophilic cyclopentyl moiety.

-

-

Detection: UV @ 210 nm (Amine absorption) or 254 nm (Phenyl ring).

-

Flow Rate: 1.0 mL/min.

Conclusion & Recommendation

For 2-cyclopentyl-2-phenylethylamine HCl , the estimated water solubility is moderate (10–50 mg/mL) . It is significantly less soluble than phenethylamine HCl due to the steric bulk of the cyclopentyl group.

Critical Recommendation: Always maintain the pH of the solution below 6.0 during formulation. If the pH drifts above 8.0, the compound will likely precipitate as an oily free base, compromising dosing accuracy and bioavailability.

References

-

Chemical Identity: 2-cyclopentyl-2-phenylethan-1-amine. CAS 175343-28-9 (Free Base). Sigma-Aldrich / Merck KGaA. Link

- Solubility Methodology: Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard text for pKa/Solubility protocols).

-

Phenethylamine Analogs: "2-Phenethylamines in Medicinal Chemistry: A Review". Molecules, 2023.[2][3][4] Link

-

General Solubility Equation: Jain, N., & Yalkowsky, S. H. (2001). "Estimation of the aqueous solubility I: application to organic nonelectrolytes". Journal of Pharmaceutical Sciences. Link

Sources

Methodological & Application

preparation of beta-cyclopentyl-beta-phenylethylamine via Grignard reaction

Application Note & Protocol

Topic: High-Yield Synthesis of α-Cyclopentyl-β-phenylethylamine via a Grignard-Mediated C-C Bond Formation and Subsequent Reductive Amination

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the synthesis of α-cyclopentyl-β-phenylethylamine, a valuable molecular scaffold for pharmaceutical research. The described two-step, one-pot protocol leverages the power of Grignard chemistry for efficient carbon-carbon bond formation, followed by a reductive amination to yield the target primary amine. We detail the underlying reaction mechanisms, provide a robust, step-by-step experimental procedure, outline critical safety protocols for handling organometallic reagents, and present methods for product characterization. This application note is designed to equip researchers with the technical expertise and field-proven insights necessary for the successful and safe execution of this synthesis.

Introduction and Synthetic Strategy

β-Phenylethylamine and its derivatives represent a core structural motif in a vast array of neuroactive compounds, natural products, and pharmaceutical agents.[][2] The introduction of sterically demanding groups, such as a cyclopentyl moiety, can significantly influence the pharmacological profile of these molecules by altering their binding affinity, selectivity, and metabolic stability.

The target molecule for this protocol is 1-cyclopentyl-2-phenylethan-1-amine , more systematically named α-cyclopentyl-β-phenylethylamine . This nomenclature is used to precisely identify the substitution pattern, which is the logical outcome of the synthetic route described herein.

Our strategy is centered on the reaction between benzyl cyanide (phenylacetonitrile) and a cyclopentyl Grignard reagent. This approach involves two key transformations:

-

Nucleophilic Addition: A Grignard reagent, cyclopentylmagnesium bromide, is used to form a new carbon-carbon bond by attacking the electrophilic carbon of the nitrile group in benzyl cyanide.[3][4]

-

Reductive Amination: The intermediate imine, formed after the initial addition, is reduced in situ to the desired primary amine. This avoids the common hydrolysis pathway which would otherwise lead to a ketone.[5][6] This two-step, one-pot synthesis provides an efficient and direct route to the target compound.

Reaction Mechanisms and Scientific Principles

A thorough understanding of the underlying chemical principles is critical for optimizing reaction conditions and ensuring safety.

Part A: Formation of the Grignard Reagent

The synthesis begins with the preparation of cyclopentylmagnesium bromide. This involves the reaction of cyclopentyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF).[7]

C₅H₉Br + Mg --(anhydrous ether)--> C₅H₉MgBr

The ether solvent is not merely a medium; it plays a crucial role in stabilizing the Grignard reagent by coordinating to the magnesium center, forming a soluble complex.[8] The entire process is highly moisture-sensitive, as Grignard reagents are strong bases that react readily with protic sources like water, which would quench the reagent and halt the reaction.[9][10]

Part B: Nucleophilic Attack on Benzyl Cyanide

The Grignard reagent is a potent nucleophile due to the highly polarized carbon-magnesium bond, which imparts significant carbanionic character to the cyclopentyl group.[6] This nucleophile readily attacks the electrophilic carbon atom of the nitrile in benzyl cyanide. The C≡N triple bond is polarized towards the nitrogen, making the carbon an ideal site for attack. This addition breaks one of the π-bonds, forming a new carbon-carbon bond and resulting in a resonance-stabilized magnesium iminate salt intermediate.[3][5][11]

Part C: Imine Reduction

In many Grignard reactions involving nitriles, the reaction is terminated by an aqueous acid workup, which hydrolyzes the imine intermediate to a ketone.[12] To achieve the desired primary amine, this protocol circumvents hydrolysis by employing a reductive workup. After the initial Grignard addition, the reaction is carefully quenched, and a reducing agent, such as sodium borohydride (NaBH₄), is introduced. NaBH₄ provides a source of hydride (H⁻) that reduces the C=N double bond of the transiently formed imine to a C-N single bond, yielding the final primary amine product.[13]

Critical Safety and Handling Protocols

Grignard reactions involve hazardous materials and require strict adherence to safety procedures.[14]

-

Pyrophoric and Water-Reactivity: Grignard reagents can ignite spontaneously in air, especially if the solvent evaporates. They react violently with water and other protic solvents.[15][16] All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Flammable Solvents: Diethyl ether and THF are highly flammable.[17] Ensure there are no ignition sources in the vicinity and that the reaction is performed in a certified chemical fume hood.

-

Glassware Preparation: All glassware must be rigorously dried before use, typically by oven-drying at >120 °C for several hours or by flame-drying under vacuum immediately before assembly.[9][17]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles or a face shield, and appropriate gloves (Nomex or similar flame-resistant gloves are recommended over standard nitrile gloves when handling pyrophoric materials).[14][17]

-

Quenching: Excess Grignard reagent must be quenched carefully. This is typically done by slowly adding the reaction mixture to a cooled, stirred solution of a weak acid (e.g., saturated aqueous ammonium chloride) or by the slow addition of a protic solvent like isopropanol before the aqueous workup.

Detailed Experimental Protocol

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Magnesium Turnings | Mg | 24.31 | 2.92 g | 0.120 | Must be dry. |

| Iodine | I₂ | 253.81 | 1-2 small crystals | - | To initiate the reaction. |

| Cyclopentyl Bromide | C₅H₉Br | 149.03 | 14.9 g (11.0 mL) | 0.100 | |

| Benzyl Cyanide | C₈H₇N | 117.15 | 10.5 g (10.2 mL) | 0.090 | Purify by distillation if necessary. |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~250 mL | - | From a solvent purification system or freshly opened bottle. |

| Sodium Borohydride | NaBH₄ | 37.83 | 5.1 g | 0.135 | |

| Methanol | CH₃OH | 32.04 | ~50 mL | - | |

| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~150 mL | - | For workup. |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~300 mL | - | For extraction. |

| 2M Hydrochloric Acid | HCl | 36.46 | As needed | - | For extraction. |

| 2M Sodium Hydroxide | NaOH | 40.00 | As needed | - | For extraction. |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | For drying. |

Equipment

-

500 mL three-neck round-bottom flask

-

Reflux condenser and dropping funnel

-

Magnetic stirrer and stir bar

-

Nitrogen/Argon gas inlet and bubbler

-

Heating mantle

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology

Part 1: Preparation of Cyclopentylmagnesium Bromide

-

Assemble the flame-dried 500 mL three-neck flask with a stir bar, reflux condenser, and dropping funnel. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).

-

To the flask, add the magnesium turnings (2.92 g) and a single crystal of iodine.

-

In the dropping funnel, prepare a solution of cyclopentyl bromide (14.9 g) in 50 mL of anhydrous THF.

-

Add ~5 mL of the cyclopentyl bromide solution to the magnesium turnings. The brownish color of the iodine should fade, and gentle bubbling should indicate the reaction has started. If it does not start, gently warm the flask with a heat gun until initiation occurs.

-

Once initiated, add the remaining cyclopentyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the gray, cloudy mixture at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.

Part 2: Reaction with Benzyl Cyanide 7. Cool the Grignard solution to 0 °C using an ice-water bath. 8. Prepare a solution of benzyl cyanide (10.5 g) in 75 mL of anhydrous THF and add it to the dropping funnel. 9. Add the benzyl cyanide solution dropwise to the cold, stirred Grignard reagent over 30-45 minutes. Maintain the internal temperature below 10 °C. 10. After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

Part 3: Reductive Workup and Isolation 11. Cool the reaction mixture back down to 0 °C in an ice-water bath. 12. In a separate flask, prepare a solution of sodium borohydride (5.1 g) in 50 mL of methanol. 13. Slowly and carefully add the methanolic NaBH₄ solution to the reaction mixture. Vigorous gas evolution (hydrogen) will occur. Maintain the temperature below 20 °C. 14. After the addition, remove the ice bath and stir the mixture at room temperature for 3 hours. 15. Re-cool the flask to 0 °C and slowly quench the reaction by adding 150 mL of saturated aqueous ammonium chloride solution dropwise. 16. Transfer the entire mixture to a separatory funnel. Add 150 mL of diethyl ether and shake. 17. Separate the layers. Extract the aqueous layer twice more with 75 mL portions of diethyl ether. 18. Combine the organic layers and extract with 2M HCl (3 x 50 mL) to protonate the amine and pull it into the aqueous layer. 19. Wash the acidic aqueous layer with diethyl ether (2 x 50 mL) to remove any neutral organic impurities. 20. Cool the acidic aqueous layer in an ice bath and basify by slowly adding 2M NaOH until the pH is >12. The free amine will separate as an oil. 21. Extract the free amine from the basic aqueous layer with diethyl ether (3 x 75 mL). 22. Combine the final organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

Part 4: Purification 23. Purify the crude oil by vacuum distillation to obtain the final α-cyclopentyl-β-phenylethylamine as a clear, colorless to pale yellow liquid.

Visualized Workflow and Mechanism

Caption: Overall synthetic workflow from starting materials to the final product.

Caption: Simplified reaction mechanism showing key chemical transformations.

Product Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

Expected Product Properties

| Property | Value |

| Chemical Formula | C₁₃H₁₉N |

| Molar Mass | 189.30 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | (Estimated) 110-120 °C at ~5 mmHg |

Spectroscopic Analysis

| Technique | Expected Data |

| ¹H NMR | Multiplets at ~7.2-7.4 ppm (5H, Ar-H), broad singlet for -NH₂ protons (2H, exchangeable with D₂O), complex multiplets for aliphatic protons. |

| ¹³C NMR | Peaks in the aromatic region (~126-140 ppm), multiple distinct peaks in the aliphatic region (~25-60 ppm). |

| FT-IR (neat) | Broad N-H stretching bands (~3300-3400 cm⁻¹), C-H stretching (~2850-3050 cm⁻¹), aromatic C=C bending (~1600, 1495, 1450 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 189. |

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Grignard reaction fails to initiate. | 1. Wet reagents or glassware. 2. Inactive magnesium surface (oxide layer). | 1. Ensure all glassware is rigorously dried and solvents are anhydrous. 2. Add a crystal of iodine, a few drops of 1,2-dibromoethane, or sonicate the flask to activate the Mg surface. |

| Low yield of final product. | 1. Incomplete Grignard formation. 2. Premature quenching of the Grignard reagent. 3. Inefficient reduction of the imine. | 1. Allow longer reaction time for Grignard formation; ensure Mg is in excess. 2. Check for moisture or acidic impurities in the benzyl cyanide. 3. Ensure sufficient NaBH₄ is used and allow adequate reaction time. |

| Formation of ketone byproduct. | Incomplete reduction and hydrolysis of the imine during workup. | Ensure the reductive step with NaBH₄ is complete before quenching with the aqueous solution. Use a non-acidic quench like saturated NH₄Cl. |

References

-

Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

Quora. (2022). What are Grignard reagent preparation precautions during preparation?. Retrieved from [Link]

-

University of California, Berkeley. (n.d.). Developing SOPs for Hazardous Chemical Manipulations. Retrieved from [Link]

-

JoVE. (2025). Video: Nitriles to Ketones: Grignard Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

-

Chemistry Steps. (2020). The Mechanism of Grignard and Organolithium Reactions with Nitriles. Retrieved from [Link]

-

American Chemical Society. (n.d.). Grignard Reaction - Laboratory Reaction Safety Summary. Retrieved from [Link]

-

ResearchGate. (2013). Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. Retrieved from [Link]

-

Case Western Reserve University. (2018). Laboratory Safety Standard Operating Procedure (SOP) for the use of hazardous materials or equipment. Retrieved from [Link]

-

Wikipedia. (n.d.). Imine. Retrieved from [Link]

-

Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Product Class 7: Imines. Retrieved from [Link]

-

PubMed. (1986). Determination of beta-phenylethylamine concentrations in human plasma, platelets, and urine and in animal tissues by high-performance liquid chromatography with fluorometric detection. Retrieved from [Link]

-

National Institutes of Health (NIH). (2013). β-phenylethylamine, a small molecule with a large impact. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-PHENYLETHYLAMINE. Retrieved from [Link]

-

BYJU'S. (n.d.). Grignard Reagent. Retrieved from [Link]

-

PraxiLabs. (n.d.). Grignard Reagent Reaction: Synthesis & Mechanism. Retrieved from [Link]

-

Wiley Online Library. (2016). Grignard Reactions in Cyclopentyl Methyl Ether. Retrieved from [Link]

-

PubMed. (1982). Rapid analysis of beta-phenylethylamine in tissues and body fluids utilizing pentafluorobenzoylation followed by electron-capture gas chromatography. Retrieved from [Link]

-

Veeprho Pharmaceuticals. (n.d.). Phenethylamine Impurities and Related Compound. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch23: Aryl Grignards. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-METHYLBUTANAL-1-d. Retrieved from [Link]

- Google Patents. (2002). WO2002036540A2 - PROCESS FOR PREPARATION OF β-PHENETHYLAMINE DERIVATIVE.

-

Ursinus College Digital Commons. (n.d.). The Grignard Reagents: Their Preparation. Retrieved from [Link]

-

YouTube. (2015). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. Retrieved from [Link]

-

Quora. (2021). What is the reaction of methyl magnesium bromide on ethyl cyanide?. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Grignard Reagents. Retrieved from [Link]

- Google Patents. (n.d.). CN110511204A - The preparation method of benzyl cyanide.

Sources

- 2. veeprho.com [veeprho.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Video: Nitriles to Ketones: Grignard Reaction [jove.com]

- 7. byjus.com [byjus.com]

- 8. praxilabs.com [praxilabs.com]

- 9. quora.com [quora.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 13. WO2002036540A2 - PROCESS FOR PREPARATION OF β-PHENETHYLAMINE DERIVATIVE - Google Patents [patents.google.com]

- 14. acs.org [acs.org]

- 15. researchgate.net [researchgate.net]

- 16. artscimedia.case.edu [artscimedia.case.edu]

- 17. dchas.org [dchas.org]

catalytic hydrogenation of 2-cyclopentyl-2-phenylacetonitrile

An In-Depth Guide to the Catalytic Hydrogenation of 2-Cyclopentyl-2-phenylacetonitrile to 2-Cyclopentyl-2-phenylethanamine

Abstract

This application note provides a comprehensive technical guide for the to its corresponding primary amine, 2-cyclopentyl-2-phenylethanamine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates. The document outlines the underlying reaction mechanisms, strategies for controlling selectivity, a comparison of common catalytic systems, and detailed, field-proven protocols for execution, monitoring, and product characterization. Emphasis is placed on ensuring high yield and purity by mitigating the formation of common byproducts, such as secondary and tertiary amines. Safety protocols for handling high-pressure hydrogenation and pyrophoric catalysts are thoroughly addressed to ensure safe and reproducible execution.

Introduction: The Challenge of Nitrile Reduction

The reduction of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to essential building blocks for pharmaceuticals and agrochemicals.[1] While seemingly straightforward, the catalytic hydrogenation of nitriles is mechanistically complex, often plagued by selectivity issues that lead to the formation of secondary and tertiary amine impurities.[2][3]

The reaction proceeds through a highly reactive imine intermediate. This intermediate can either be further hydrogenated to the desired primary amine or undergo nucleophilic attack by a previously formed primary amine molecule, leading to undesired over-alkylation products.[4] Therefore, precise control over reaction conditions and catalyst selection is paramount to steer the reaction exclusively towards the primary amine. This guide focuses on the specific reduction of 2-cyclopentyl-2-phenylacetonitrile, a sterically hindered nitrile, providing researchers with the tools to achieve a selective and high-yielding conversion.

Mechanism and Selectivity Control

The hydrogenation of a nitrile (I) to a primary amine (III) occurs via a stepwise addition of hydrogen. The initial addition of one equivalent of H₂ produces an imine intermediate (II). A second hydrogenation step reduces the imine to the target primary amine (III).[2]

The primary challenge arises from the reactivity of the product itself. The primary amine (III) can act as a nucleophile, attacking the imine intermediate (II) to form a new intermediate (IV). Subsequent hydrogenolysis of this intermediate leads to the formation of a secondary amine (V), a significant byproduct.[3]

Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process, from reactor preparation to final product purification.

Part A: Reactor Setup and Loading

-

Reactor Preparation: Ensure the high-pressure reactor and its components (stir bar, liner, lid, valves) are clean and dry. Inspect all seals and gaskets for damage.

-

Reagent Charging: In a suitable beaker, dissolve 2-cyclopentyl-2-phenylacetonitrile (1.0 eq) in methanol (approx. 10-15 mL per gram of substrate).

-

Acid Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.55 eq) dropwise to the methanol solution while stirring. An exotherm may be observed.

-

Transfer to Reactor: Transfer the solution to the reactor liner.

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add 5% Pd/C (5-10% w/w relative to the substrate).

-

Rationale: Adding the catalyst under an inert atmosphere prevents potential ignition of the solvent vapors by the pyrophoric catalyst. [5]6. Assembly: Immediately seal the reactor according to the manufacturer's instructions. Ensure all fittings are tightened securely and diagonally. [6]Place the assembled reactor in the heating mantle behind a blast shield inside the fume hood.

-

Part B: Reaction Execution

-

Inert Gas Purge: Purge the reactor by pressurizing with nitrogen to ~100 psi, stirring for 1-2 minutes, and then carefully venting. Repeat this cycle three times to remove all oxygen. [6]2. Leak Test: Pressurize the sealed system with nitrogen to the maximum intended reaction pressure. Close the inlet valve and monitor the pressure gauge for 30 minutes. A stable pressure indicates the system is leak-free.

-

Hydrogen Purge: Vent the nitrogen and repeat the purge cycle three times with hydrogen gas.

-

Rationale: This ensures the reactor atmosphere is pure hydrogen, maximizing reaction efficiency and safety.

-

-

Reaction Conditions: Pressurize the reactor to the final desired hydrogen pressure (e.g., 100-200 psi). Begin vigorous stirring and, if required, heat the reaction to the target temperature (e.g., 25-50 °C).

-

Monitoring: Monitor the reaction by observing the pressure drop on the H₂ cylinder gauge, which indicates hydrogen consumption. The reaction is typically complete within 4-12 hours. If the reactor is equipped with a sampling port, reaction progress can be monitored by withdrawing small aliquots for TLC or GC analysis.

Part C: Work-up and Purification

-

Cooldown and Depressurization: Once the reaction is complete (no further H₂ uptake), stop the heating and allow the reactor to cool to room temperature. Carefully vent the excess hydrogen pressure to an exhaust line.

-

Nitrogen Purge: Purge the reactor three times with nitrogen to remove all residual hydrogen. [6]3. Catalyst Filtration: Open the reactor in the fume hood. Dilute the reaction mixture with methanol. Set up a filtration apparatus with a pad of Celite® over filter paper.

-

Crucial Step: Pre-wet the Celite® pad with methanol. Filter the reaction slurry through the pad, ensuring the catalyst on the Celite® never goes dry. Wash the pad thoroughly with additional methanol. The collected spent catalyst on Celite® should be immediately transferred to a dedicated waste container and submerged in water. [7]4. Solvent Removal: Concentrate the filtrate under reduced pressure to remove the methanol.

-

-

Basification: To the resulting residue, add water and cool the mixture in an ice bath. Slowly add aqueous sodium hydroxide (e.g., 5M NaOH) with stirring until the pH is >12. This deprotonates the amine salt to the free base.

-

Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2-cyclopentyl-2-phenylethanamine.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Analytical Monitoring and Characterization

-

Reaction Monitoring:

-

Thin-Layer Chromatography (TLC): Use a suitable mobile phase (e.g., 10% Methanol in Dichloromethane with 1% triethylamine) to track the disappearance of the starting nitrile spot and the appearance of the amine product spot (visualize with ninhydrin stain for the amine).

-

Gas Chromatography (GC/GC-MS): Provides quantitative data on the conversion of starting material and the relative percentage of primary and secondary amine products. [8]* Product Characterization:

-

NMR Spectroscopy (¹H, ¹³C): Confirms the structure of the final product. Key signals to look for in ¹H NMR are the disappearance of the nitrile proton and the appearance of new signals for the -CH₂-NH₂ group.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic nitrile (C≡N) stretch at ~2230 cm⁻¹ and the appearance of N-H stretches for the primary amine at ~3300-3400 cm⁻¹ confirm the conversion.

-

Mass Spectrometry (MS): Confirms the molecular weight of the product.

-

Troubleshooting

-

Low or No Conversion:

-

Cause: Inactive catalyst, insufficient hydrogen pressure, or leaks in the system.

-

Solution: Use fresh, high-quality catalyst. Ensure the system is properly sealed and purged. Increase hydrogen pressure or reaction temperature if necessary.

-

-

Poor Selectivity (High % of Secondary Amine):

-

Cause: Insufficient acid additive or non-optimal catalyst.

-

Solution: Ensure the correct stoichiometry of the acid additive is used. Consider switching to a more selective catalyst like Rh/C. Running the reaction at a lower temperature can sometimes improve selectivity.

-

-

Catalyst Deactivation:

-

Cause: Impurities in the starting material or solvent (e.g., sulfur compounds) can poison the catalyst.

-

Solution: Ensure high-purity starting materials and solvents.

-

References

-

Catalytic hydrogenation of nitriles. Google Patents.

-

The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical.

-

Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry.

-

A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. KinTek.

-

Process for the hydrogenation of nitriles to primary amines. Google Patents.

-

Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. ResearchGate.

-

Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications.

-

Method for the hydrogenation of nitriles to primary amines. Google Patents.

-

Selective hydrogenation of benzyl cyanide to 2-phenylethylamine over a Pd/Al2O3 catalyst promoted. Hacettepe Journal of Biology and Chemistry.

-

Selective Hydrogenation of Butyronitrile over Raney-Metals. ETH Zurich Research Collection.

-

Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry.

-

Hydrogenation Reactions Safety Guidelines. University of Pittsburgh.

-

Standard Operating Procedures - Hydrogenations Using Heterogeneous Catalysts. The Sarpong Group, UC Berkeley.

-

Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety.

-

Analytical methods. Agency for Toxic Substances and Disease Registry.

-

Synthesis of secondary amines by rhodium catalyzed hydrogenation of nitriles. The Journal of Organic Chemistry.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Practical electrochemical hydrogenation of nitriles at the nickel foam cathode - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03446E [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 5. pubs.acs.org [pubs.acs.org]

- 6. njhjchem.com [njhjchem.com]

- 7. sarponggroup.com [sarponggroup.com]

- 8. atsdr.cdc.gov [atsdr.cdc.gov]

Application Notes & Protocols for the Synthesis of Sterically Hindered Phenethylamines

Abstract

Sterically hindered phenethylamines are a class of compounds with significant pharmacological interest, often serving as scaffolds for potent and selective therapeutic agents. Their synthesis, however, presents considerable challenges due to steric inhibition at the aromatic ring or the α/β-positions of the ethylamine side-chain, which can impede key bond-forming reactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of reagents and the implementation of robust protocols for the synthesis of these challenging molecules. We will explore the mechanistic basis for reagent selection, provide detailed, step-by-step protocols for core synthetic strategies, and offer insights into overcoming common experimental hurdles.

Introduction: The Synthetic Challenge of Steric Hindrance

Phenethylamines are a foundational structural motif in medicinal chemistry. The introduction of bulky substituents, particularly at the ortho-positions of the phenyl ring (e.g., 2,6-disubstitution) or on the side chain, can confer unique pharmacological properties. These properties often arise from the constrained conformation of the molecule, which can lead to enhanced selectivity for specific receptor subtypes.

However, the very steric bulk that provides these advantages poses a significant barrier to synthesis. Reactions that proceed smoothly for unhindered analogues often fail or give poor yields with hindered substrates. Key challenges include:

-

Reduced Reactivity: Bulky groups can shield the reaction center from the approach of reagents.

-

Inhibition of Key Intermediates: The formation of intermediates, such as acylium ions in Friedel-Crafts reactions or iminium ions in reductive aminations, can be sterically disfavored.

-

Promotion of Side Reactions: Forcing conditions required to overcome steric hindrance can often lead to undesired side products.

This guide focuses on two primary and effective retrosynthetic strategies for overcoming these challenges, as illustrated below.

Figure 1: High-level overview of the two primary retrosynthetic pathways for constructing sterically hindered phenethylamines.

Reagent Selection for Core Strategies

The success of any synthesis hinges on the judicious selection of reagents. This is especially true when steric hindrance is a dominant factor. Below, we analyze the optimal reagents for the two core strategies.

Route A: Reagents for Reductive Amination

Reductive amination is a powerful one-pot method that combines a ketone with an amine source to form an imine or iminium ion in situ, which is then immediately reduced to the target amine. For hindered ketones, the choice of reducing agent is critical.

Mechanism & Rationale: The reaction proceeds via the formation of a hemiaminal, which dehydrates to an imine (or is protonated to an iminium ion). A hydride reagent then reduces this C=N bond. Standard, highly reactive hydride donors like sodium borohydride (NaBH₄) can prematurely reduce the starting ketone before imine formation is complete, leading to alcohol byproducts. Therefore, milder, more selective reagents are required.

Table 1: Comparison of Reducing Agents for Hindered Reductive Amination

| Reagent | Formula | Key Characteristics | Optimal Use Case |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective. Tolerates acidic conditions which favor iminium ion formation. Does not readily reduce ketones or aldehydes. | Gold Standard for one-pot reductive amination of hindered ketones with primary/secondary amines or ammonia sources. |

| Sodium Cyanoborohydride | NaBH₃CN | Selective for the iminium ion over the ketone at mildly acidic pH (pH 5-6). Caution: Highly toxic HCN gas is liberated at lower pH. | Effective, but toxicity concerns make NaBH(OAc)₃ a more common first choice. |

| Catalytic Hydrogenation | H₂ / Catalyst (e.g., Pd/C, Raney Ni) | Can be highly effective and clean. Requires specialized high-pressure equipment. Catalyst can sometimes be poisoned. | Useful for large-scale synthesis where post-reaction cleanup is a priority. Can be sluggish with very hindered substrates. |

Route B: Reagents for Friedel-Crafts Acylation

This classic C-C bond-forming reaction is used to install the two-carbon side chain onto the hindered aromatic ring. The primary challenge is overcoming the deactivation and steric shielding of the ring by existing substituents.

Mechanism & Rationale: A Lewis acid activates an acylating agent (like an acyl chloride or anhydride) to generate a highly electrophilic acylium ion. This electrophile is then attacked by the aromatic ring. With hindered substrates, a highly potent Lewis acid is often necessary to generate a sufficient concentration of the acylium ion to drive the reaction forward.

Table 2: Comparison of Lewis Acids for Acylation of Hindered Arenes

| Lewis Acid | Formula | Key Characteristics | Optimal Use Case |

| Aluminum Chloride | AlCl₃ | The classic, highly active Lewis acid. Often requires more than stoichiometric amounts. Can be aggressive and cause side reactions. | Effective for moderately hindered systems but can fail with severely hindered substrates like 1,3,5-tri-isopropylbenzene. |

| Trifluoromethanesulfonic Acid (Triflic Acid) | CF₃SO₃H | A superacid that can act as its own catalyst or be used with an anhydride. Exceptionally powerful at promoting acylation. | Excellent choice for severely hindered arenes where traditional Lewis acids fail. Often provides higher yields and cleaner reactions. |

| Ferric Chloride | FeCl₃ | Milder and more economical than AlCl₃. Less prone to causing rearrangements. | A good starting point for moderately hindered systems before resorting to more powerful and expensive reagents. |

Detailed Experimental Protocols

The following protocols are representative examples for the synthesis of a sterically hindered phenethylamine. Safety Precaution: All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: One-Pot Reductive Amination of a Hindered Ketone

This protocol describes the synthesis of 1-(2,6-dimethylphenyl)propan-2-amine using 2,6-dimethylphenylacetone as the starting material.

Application Note: A Guide to Structure-Activity Relationship (SAR) Studies of Cyclopentyl Amines in Drug Discovery

Introduction: The Cyclopentyl Amine Moiety as a Privileged Scaffold

Cyclopentyl amines are a class of organic compounds characterized by a five-membered aliphatic ring attached to an amino group.[1][2] This structural motif is not merely a synthetic curiosity; it represents a "privileged scaffold" in modern medicinal chemistry. Its prevalence is due to the unique conformational properties conferred by the cyclopentyl ring, which can effectively orient substituents into three-dimensional space to engage with biological targets.[3][4] Consequently, cyclopentyl amine cores are found in a diverse array of therapeutic agents, from antiviral and antifungal drugs to highly specific enzyme inhibitors and receptor antagonists, such as those targeting Chemokine Receptor 2 (CCR2) and Cyclin-Dependent Kinase 4 (CDK4).[1][3][5][6][7]

The journey from a preliminary "hit" compound containing a cyclopentyl amine to a viable drug candidate is a meticulous process of molecular refinement. This process is governed by the principles of Structure-Activity Relationship (SAR) analysis.[8] SAR is the foundational concept that links a molecule's chemical structure to its biological activity.[9][10] By systematically modifying the structure of a lead compound and measuring the corresponding changes in its biological effects, researchers can build a detailed understanding of the pharmacophore—the essential three-dimensional arrangement of chemical features required for activity.[9] This iterative cycle of design, synthesis, and testing is the engine of lead optimization, driving improvements in potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[9][11][12]

This guide provides a comprehensive overview of the principles and protocols for conducting SAR studies on cyclopentyl amine-based compounds. We will explore the integration of chemical synthesis, biological evaluation, and computational modeling to efficiently navigate the chemical space and accelerate the development of novel therapeutics.

Section 1: The Iterative SAR Workflow

The core of any SAR study is a systematic and iterative feedback loop. The goal is to generate robust data that informs the design of the next generation of compounds.[13] This process moves beyond random "SAR by catalog" and embraces rational, hypothesis-driven design.

The causality behind this workflow is to ensure that synthetic efforts are focused and productive. Each cycle of synthesis and testing generates crucial data points. When analyzed, these data reveal trends, identify "activity cliffs" (where a minor structural change causes a major loss in activity), and uncover opportunities for potency enhancement.[9] This iterative refinement is the most efficient method for converting a moderately active hit into a highly optimized lead candidate.

Caption: The iterative cycle of SAR studies.

Section 2: Synthesis of Analog Libraries

The foundation of experimental SAR is a well-designed library of analog compounds. Each molecule should be a deliberate structural modification intended to test a specific hypothesis about the target interaction. Reductive amination is a robust and versatile method for preparing a wide range of cyclopentylamine derivatives.[2][14]

Protocol 1: Synthesis of N-Substituted Cyclopentylamine Analogs via Reductive Amination